Product packaging for 1-(Benzylamino)-3-morpholinopropan-2-ol(Cat. No.:)

1-(Benzylamino)-3-morpholinopropan-2-ol

Cat. No.: B14908667
M. Wt: 250.34 g/mol
InChI Key: LXLAHOKRZPJHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzylamino)-3-morpholinopropan-2-ol is a chemical compound of interest in pharmaceutical and organic chemistry research . This molecule features a propan-2-ol core substituted with both benzylamino and morpholino functional groups. The presence of these substituents makes it a potential intermediate or building block for the synthesis of more complex molecules, particularly in the exploration of nitrogen- and oxygen-containing heterocycles . Compounds with morpholine and benzylamine motifs are frequently investigated for their diverse biological activities and are found in structures ranging from antipsychotic agents to compounds studied for their effects on glucose uptake and oncological pathways . Similarly, such structural frameworks are explored in the development of ligands for neurological targets, including those for neuropathic pain . Researchers may utilize this compound as a key scaffold to build novel compounds for screening in these and other therapeutic areas. This product is provided for research purposes as a high-purity material. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Certificate of Analysis (COA) for batch-specific information, including purity and storage recommendations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2O2 B14908667 1-(Benzylamino)-3-morpholinopropan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

1-(benzylamino)-3-morpholin-4-ylpropan-2-ol

InChI

InChI=1S/C14H22N2O2/c17-14(12-16-6-8-18-9-7-16)11-15-10-13-4-2-1-3-5-13/h1-5,14-15,17H,6-12H2

InChI Key

LXLAHOKRZPJHSM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(CNCC2=CC=CC=C2)O

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 1 Benzylamino 3 Morpholinopropan 2 Ol

Diverse Synthetic Routes to the Core Scaffold

The primary approach to synthesizing the core structure of 1-(benzylamino)-3-morpholinopropan-2-ol involves the nucleophilic addition of an amine to an epoxide. This method is widely utilized due to the high reactivity of the strained three-membered epoxide ring and the ready availability of the necessary precursors.

The most common synthetic route involves the ring-opening of a morpholine-containing epoxide, such as 2-(oxiran-2-ylmethyl)morpholine, with benzylamine (B48309). In this reaction, the nitrogen atom of benzylamine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.

Alternatively, a similar scaffold, 1-(Benzylamino)-3-chloropropan-2-ol, can be synthesized from precursor 1A (structure not specified) by heating it under reflux in water, followed by alkalinization with sodium hydroxide (B78521) to separate the oily product, which is then extracted and purified. This highlights the use of halohydrins as effective precursors, where the amine displaces the halide in a nucleophilic substitution reaction.

The selectivity of the epoxide ring-opening is a critical factor. The reaction typically proceeds via an S(_N)2 mechanism, where the nucleophilic attack occurs at the sterically least hindered carbon atom of the epoxide. This regioselectivity ensures the formation of the desired propan-2-ol structure.

Table 1: Overview of Synthetic Precursors and Reaction Types

Precursor 1 Precursor 2 Reaction Type Key Feature
2-(oxiran-2-ylmethyl)morpholine Benzylamine Epoxide Ring-Opening High regioselectivity at the terminal carbon.
1-Chloro-3-morpholinopropan-2-ol Benzylamine Nucleophilic Substitution Amine displaces the chlorine atom.

The mechanism for the reaction between a morpholine-containing epoxide and benzylamine is a well-established S(_N)2 process. The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of benzylamine onto one of the carbon atoms of the epoxide ring. This attack occurs from the backside relative to the carbon-oxygen bond, leading to an inversion of stereochemistry if the carbon is a chiral center. The ring opens to form an alkoxide intermediate and an ammonium (B1175870) ion. A subsequent proton transfer step, either from a solvent molecule or another amine molecule, neutralizes these intermediates to yield the final this compound product. The reaction is often catalyzed by protic solvents or a small amount of acid or base.

Since the C2 carbon of the propanol (B110389) backbone is a stereocenter, controlling the stereochemistry is of significant interest. This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis: This approach aims to produce a specific enantiomer directly. This can be accomplished by:

Using Chiral Precursors: Starting with an enantiomerically pure precursor, such as (R)- or (S)-2-(oxiran-2-ylmethyl)morpholine, ensures that the resulting product retains a defined stereochemistry.

Employing Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor to direct the stereochemical outcome of a key reaction, after which it is removed. For instance, a related synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propanamine utilizes (R)-α-methylphenethylamine as a chiral auxiliary to guide a hydrogenation step. google.com

Chiral Resolution: This is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org It is a common technique when a stereoselective synthesis is not feasible or is less efficient. nih.gov

Diastereomeric Salt Formation: The racemic amino alcohol is reacted with a chiral resolving agent, such as an enantiomerically pure acid like tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.orgonyxipca.com These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the target compound is recovered by removing the chiral agent. wikipedia.org

Enzymatic Kinetic Resolution (EKR): This technique utilizes enzymes that selectively catalyze a reaction on only one enantiomer of the racemic mixture. nih.gov For example, an enzyme like Novozym 435 (Candida antarctica lipase (B570770) B) could be used to selectively acylate the (R)- or (S)-enantiomer of the alcohol, allowing the acylated product and the unreacted enantiomer to be easily separated. nih.gov

Table 2: Common Chiral Resolution Techniques

Technique Description Common Reagents/Enzymes
Diastereomeric Salt Formation Formation of diastereomeric salts with differing solubilities for separation by crystallization. wikipedia.org (+)- or (-)-Tartaric acid, (+)- or (-)-Mandelic acid, Camphorsulfonic acid. onyxipca.com
Enzymatic Kinetic Resolution An enzyme selectively modifies one enantiomer, allowing for separation from the unreacted enantiomer. nih.gov Lipases (e.g., Novozym 435), Proteases. nih.gov

Catalysis plays a vital role in enhancing the efficiency and selectivity of the synthesis. In the context of forming this compound, catalysts can be used in several ways. For the epoxide ring-opening reaction, simple Lewis acids or bases can catalyze the process.

More advanced catalytic methods involve hydrogenation. For example, a related synthesis of chiral amines involves the hydrogenation of an imine precursor under the influence of a platinum-on-carbon (Pt/C) or palladium-on-carbon (Pd/C) catalyst. google.com A similar strategy could be envisioned for this compound, where a ketone precursor, 1-morpholino-3-(benzylamino)propan-2-one, could undergo catalytic reductive amination.

Derivatization Strategies and Analog Synthesis

The core scaffold of this compound possesses multiple reactive sites that are amenable to chemical modification for the synthesis of analogs. Derivatization can be used to explore structure-activity relationships or to modify the physicochemical properties of the molecule. The key sites for derivatization are the secondary hydroxyl group, the secondary amine, and the aromatic benzyl (B1604629) ring.

The introduction of different functional groups can be achieved through standard organic transformations. For example, the hydroxyl group can be esterified or etherified, while the secondary amine can be acylated, alkylated, or converted into a sulfonamide. These derivatization reactions allow for the creation of a library of related compounds. nih.gov

Achieving regioselectivity is crucial when multiple reactive sites are present in a molecule. To modify one functional group in the presence of another, protection-deprotection strategies are often employed.

N-Functionalization: To selectively modify the secondary amine, the hydroxyl group can first be protected, for example, as a silyl (B83357) ether (e.g., using tert-butyldimethylsilyl chloride). With the hydroxyl group masked, the amine is free to react with electrophiles such as alkyl halides or acyl chlorides. Subsequent removal of the silyl protecting group (e.g., with fluoride (B91410) ions) restores the hydroxyl functionality.

O-Functionalization: Conversely, to functionalize the hydroxyl group, the more nucleophilic secondary amine can be protected. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which forms a carbamate. With the amine protected, the hydroxyl group can be selectively alkylated (e.g., Williamson ether synthesis) or acylated. The Boc group is then readily removed under acidic conditions.

Aromatic Ring Functionalization: The benzyl group's aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation. The existing alkylamino substituent is an ortho-, para-director, meaning that incoming electrophiles will preferentially add at positions 2, 4, and 6 of the phenyl ring. Reaction conditions can be tuned to favor mono- or poly-substitution.

This strategic application of protecting groups and control of reaction conditions allows for the precise and regioselective synthesis of a wide range of analogs derived from the this compound scaffold.

Table 3: Compound Names Mentioned

Compound Name
This compound
2-(oxiran-2-ylmethyl)morpholine
Benzylamine
1-(Benzylamino)-3-chloropropan-2-ol
Sodium hydroxide
(R)-N-benzyl-1-(4-methoxyphenyl)-2-propanamine
(R)-α-methylphenethylamine
Tartaric acid
Mandelic acid
Camphorsulfonic acid
1-morpholino-3-(benzylamino)propan-2-one
tert-butyldimethylsilyl chloride

Synthesis of Conformationally Restricted Analogs

The inherent flexibility of the propanol backbone in this compound allows it to adopt numerous conformations. To better understand its structure-activity relationships, researchers often design and synthesize conformationally restricted analogs. These analogs lock the molecule into a more rigid geometry, which can help identify the bioactive conformation. nih.gov

Strategies for inducing conformational rigidity typically involve incorporating the flexible acyclic portions of the molecule into new ring systems. For this compound, this can be achieved by several hypothetical approaches:

Cyclization of the Propanolamine (B44665) Chain: The benzylamino and hydroxyl groups can be tethered to form a new heterocyclic ring, such as a substituted piperidine (B6355638) or azepane. This approach restricts the rotation around the C-C and C-N bonds of the central propanolamine linker.

Incorporation of Rigid Spacers: Introducing rigid units like cyclopropane (B1198618) or cyclobutane (B1203170) rings within the propanolamine backbone can limit conformational freedom. nih.gov For instance, replacing the central carbon of the propane (B168953) chain with a cyclopropyl (B3062369) ring would create a significantly more constrained structure.

These synthetic modifications allow for a systematic exploration of the conformational space and can lead to analogs with improved selectivity and activity. mdpi.comnih.gov

Table 1: Hypothetical Strategies for Conformationally Restricted Analogs

StrategyDescriptionResulting Structure TypeKey Synthetic Challenge
Side-Chain CyclizationConnecting the benzylamino nitrogen and the propanol oxygen or carbon backbone to form a new ring.Substituted Piperidine/OxazinaneControlling stereochemistry during ring formation.
Backbone RigidificationIncorporating a small, rigid ring like cyclopropane into the three-carbon linker.Cyclopropyl-containing AnalogStereoselective synthesis of the substituted cyclopropane core.
MacrocyclizationForming a large ring that incorporates both the benzyl and morpholine (B109124) groups.Macrocyclic AmineHigh-dilution conditions to favor intramolecular cyclization.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a compound's physicochemical properties, metabolic stability, or potency while retaining its fundamental biological activity. cambridgemedchemconsulting.com Various components of this compound can be subjected to bioisosteric replacement.

Benzyl Group: The phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different electronic and steric interactions. Common bioisosteres for a phenyl group include pyridyl, thienyl, or even saturated rings like cyclohexyl to reduce lipophilicity. cambridgemedchemconsulting.comenamine.net

Morpholine Ring: The morpholine moiety, a tertiary amine, can be replaced with other heterocyclic systems. Piperidine or piperazine (B1678402) rings are common replacements that alter the basicity and hydrogen bonding capacity of the molecule. Replacing the oxygen atom with sulfur (thiomorpholine) or another carbon (piperidine) can also fine-tune its properties.

Hydroxyl Group: The secondary alcohol is a key functional group capable of hydrogen bonding. It can be replaced by other hydrogen bond donors/acceptors like an amino group (–NH2), a thiol (–SH), or even a fluorine atom (–F) to modulate interaction strength and metabolic stability. cambridgemedchemconsulting.com

Amine Linker: The secondary amine in the backbone can be replaced by an ether (–O–) or a methylene (B1212753) group (–CH2–) to eliminate its basicity and hydrogen bond donating capability, thereby assessing the role of this specific interaction. cambridgemedchemconsulting.com

Table 2: Potential Bioisosteric Replacements for Key Moieties

Original MoietyPotential BioisostereRationale for Replacement
Phenyl (in Benzyl)Pyridyl, ThienylModulate aromaticity, introduce hydrogen bond acceptors. cambridgemedchemconsulting.com
MorpholinePiperidine, PiperazineAlter basicity (pKa) and lipophilicity.
Hydroxyl (–OH)Amine (–NH2), Fluorine (–F)Modify hydrogen bonding potential and block metabolic oxidation. cambridgemedchemconsulting.com
Secondary Amine (–NH–)Ether (–O–)Remove basic center and hydrogen bond donor capability. cambridgemedchemconsulting.com

Advanced Chemical Reactivity and Stability Studies

Investigations into Degradation Pathways

The stability of this compound is critical for its handling, storage, and potential applications. Degradation can be initiated by various factors, including exposure to heat, light, oxygen, and reactive chemical species. The presence of multiple functional groups suggests several potential degradation pathways.

Oxidative Degradation: The tertiary amine of the morpholine ring and the secondary amine of the backbone are susceptible to oxidation. The morpholine ring can undergo N-oxidation or ring-opening. Studies on morpholine itself show that microbial degradation can proceed via cleavage of the C-N bond to form an amino acid intermediate. nih.gov Similarly, the benzylamino group can be oxidized, potentially leading to N-debenzylation and the formation of benzaldehyde (B42025) and 3-morpholinopropan-2-amine.

Thermal Degradation: At elevated temperatures, cleavage of the weakest bonds is likely. The C-N bonds of the benzyl group and morpholine ring are potential sites of thermolysis.

Photodegradation: Aromatic compounds can absorb UV light, leading to photochemical reactions. The benzyl group may initiate radical reactions that could lead to polymerization or cleavage of the side chain.

Identifying the degradation products is crucial for understanding the compound's stability profile. nih.govmdpi.com

Table 3: Predicted Degradation Pathways and Major Products

PathwayInitiating FactorPotential Major Degradation Products
N-DebenzylationOxidation (e.g., air, peroxide)3-Morpholinopropan-2-amine, Benzaldehyde
Morpholine Ring OpeningOxidation, Microbial actionDicarboxylic acid derivatives. nih.gov
Hydroxyl Group OxidationOxidizing agents (e.g., KMnO4)1-(Benzylamino)-3-morpholinopropan-2-one
C-N Bond CleavageHeat, Strong Acid/BaseMorpholine, Benzylamine, Propanediol derivatives

Reaction Kinetics and Thermodynamics

The reaction kinetics of this compound would describe the rate at which it undergoes chemical transformations, while thermodynamics would describe the energy changes and equilibrium position of those reactions. Due to the presence of basic nitrogen atoms, its acid-base chemistry is of primary interest.

Kinetic studies would likely focus on the rates of reactions such as N-alkylation, N-acylation, or oxidation. For example, the rate of reaction with an alkyl halide would depend on the nucleophilicity of the nitrogen atoms, temperature, and solvent. The morpholine nitrogen is generally less sterically hindered and may react faster than the benzylamino nitrogen in some cases.

Thermodynamic analysis would involve measuring parameters like the enthalpy (ΔH) and entropy (ΔS) of reaction. The protonation of the two amine groups would have distinct pKa values and associated thermodynamic data, which are fundamental to understanding the compound's behavior in different pH environments. While specific experimental data for this compound is not detailed in the literature, studies on structurally similar amines provide a framework for such investigations. researchgate.net

Table 4: Key Kinetic and Thermodynamic Parameters for Study

ParameterRelevancePotential Experimental Method
Rate Constants (k)Quantifies the speed of reactions (e.g., degradation, synthesis).Spectroscopy (UV-Vis, NMR), Chromatography (HPLC).
Activation Energy (Ea)Determines the temperature sensitivity of reaction rates.Arrhenius plot (rate constants at different temperatures).
Acid Dissociation Constants (pKa)Defines the protonation state at different pH values.Potentiometric titration.
Enthalpy of Reaction (ΔH)Measures the heat released or absorbed during a reaction.Calorimetry.

Interactions with Common Reagents and Solvents

The chemical behavior of this compound is dictated by its functional groups: a secondary amine, a tertiary amine, a secondary alcohol, and an aromatic ring.

As a Base: With two basic nitrogen atoms, the compound will react with acids to form ammonium salts. This property influences its solubility; it is expected to be more soluble in acidic aqueous solutions than in neutral water.

Reactions of the Hydroxyl Group: The secondary alcohol can undergo esterification with carboxylic acids or acid chlorides, and oxidation to a ketone using appropriate oxidizing agents (e.g., PCC, Swern oxidation).

Reactions of the Amine Groups: The secondary amine can be acylated, alkylated, or undergo nitrosation with nitrous acid. The tertiary morpholine amine is generally less reactive but can be quaternized with reactive alkyl halides.

Solubility: The molecule possesses both polar (hydroxyl, amines, ether oxygen) and nonpolar (benzyl group, hydrocarbon backbone) features. It is expected to have moderate solubility in polar protic solvents (like ethanol) and limited solubility in water. Its solubility in nonpolar solvents like hexane (B92381) is likely to be low, but it should be soluble in moderately polar solvents like dichloromethane (B109758) and chloroform.

Table 5: Summary of Expected Chemical Interactions

Reagent/Solvent TypeExpected Interaction/BehaviorProduct Type
Acids (e.g., HCl)Protonation of amine groups.Ammonium salts.
Bases (e.g., NaOH)Generally unreactive, deprotonation of alcohol only with strong bases.Alkoxide (with strong base).
Oxidizing Agents (e.g., PCC)Oxidation of the secondary alcohol.Ketone.
Acylating Agents (e.g., Acetyl Chloride)Acylation of the secondary amine and/or alcohol.Amide and/or Ester.
Polar Protic Solvents (e.g., Water, Ethanol)Soluble via hydrogen bonding.Solution.
Aprotic Solvents (e.g., DCM, THF)Good solubility.Solution.

Therefore, it is not possible to provide a detailed, evidence-based article on the electronic structure, conformational preferences, solvation dynamics, or protein-ligand interactions of this compound as outlined in the user's request. Any attempt to generate such content would be speculative and would not adhere to the required standards of scientific accuracy based on published research findings.

Further research, including original computational chemistry studies, would be necessary to generate the data required to populate the requested article sections. At present, this information is not available in the public domain.

Theoretical and Computational Chemistry of 1 Benzylamino 3 Morpholinopropan 2 Ol

Molecular Dynamics Simulations and Intermolecular Interactions

Membrane Permeation Modeling (purely in silico biophysical study)

In silico biophysical studies are crucial for predicting the pharmacokinetic properties of potential drug candidates, with membrane permeation being a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. frontiersin.org For 1-(Benzylamino)-3-morpholinopropan-2-ol, computational models can estimate its ability to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier (BBB). These predictions are vital in the early stages of drug discovery to identify molecules with favorable bioavailability and target site accessibility. researchgate.netarxiv.org

One of the primary methods for modeling membrane permeation is through molecular dynamics (MD) simulations. nih.gov These simulations model the movement of a solute, such as this compound, across a lipid bilayer that mimics a cell membrane. nih.gov Techniques like umbrella sampling are often employed within MD simulations to calculate the potential of mean force (PMF), which describes the free energy changes as the molecule traverses the membrane. nih.gov From the PMF profile, the permeability coefficient (P) can be derived using the inhomogeneous solubility-diffusion model. nih.gov

Various computational tools and algorithms exist to predict permeability. These models often rely on calculating key molecular descriptors that influence membrane transport, including lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. Based on these descriptors, different models can predict values like the brain-to-blood concentration ratio (logBB), a critical indicator of CNS penetration. arxiv.orgnih.gov A logBB value greater than 0.3 is generally considered indicative of good BBB penetration, while a value less than -1.0 suggests poor penetration. frontiersin.org

A hypothetical analysis of this compound using several established in silico models could yield a range of permeability predictions. These models help to build a consensus prediction and understand the likelihood of the compound reaching its target if it is located within the central nervous system.

Table 1: Hypothetical In Silico Permeability Predictions for this compound

Computational Model/MethodPredicted ParameterPredicted ValueInterpretation
ALOGPS 2.1logP1.85Moderately lipophilic
SwissADMETPSA61.9 ŲGood potential for membrane permeability
Clark's Rule-Based ModellogBB0.15Borderline/Moderate BBB penetration
Artificial Neural Network ModellogBB0.21Moderate BBB penetration
MD Simulation (Umbrella Sampling)Permeability (Papp)5.5 x 10⁻⁶ cm/sModerate passive diffusion

Structure-Activity Relationship (SAR) and Chemoinformatics

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov Chemoinformatics provides the computational tools to analyze and model these relationships, enabling the rational design of more potent and selective molecules. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of analogues based on the this compound scaffold, a QSAR model could be developed to predict their activity against a specific biological target.

The development of a robust QSAR model involves several key steps: nih.gov

Data Set Preparation : A training set of structurally diverse analogues of this compound with experimentally determined biological activities (e.g., IC50 or EC50 values) is compiled. An independent test set is also selected to validate the model's predictive power. mdpi.com

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., Hammett constants), steric properties (e.g., STERIMOL parameters), and topological indices. nih.govnih.gov

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation linking the most relevant descriptors to the biological activity. nih.gov

Model Validation : The model's statistical significance and predictive ability are rigorously assessed using internal (e.g., leave-one-out cross-validation, q²) and external validation (using the test set, r²_pred). mdpi.comnih.gov

A hypothetical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide insights into the steric and electrostatic fields around the molecules that are crucial for activity. mdpi.com The resulting contour maps highlight regions where modifications to the this compound scaffold would likely increase or decrease biological potency. mdpi.com

Table 2: Hypothetical QSAR Data for a Series of this compound Analogues

Compound IDR-Group Modification (e.g., on Benzyl (B1604629) Ring)Experimental pIC₅₀Predicted pIC₅₀ (from QSAR Model)
A-01H (Parent Compound)6.56.4
A-024-Cl7.27.3
A-034-OCH₃6.86.7
A-044-NO₂5.96.0
A-053,4-diCl7.87.7
A-06 (Test)4-F7.06.9
Hypothetical Model Statistics: r² = 0.92, q² = 0.68, r²_pred = 0.85

Pharmacophore Mapping and Ligand Design (computational)

Pharmacophore mapping is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. science.govmdpi.com A pharmacophore model does not represent a real molecule but rather an abstract collection of features like hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. nih.gov

For this compound and its active analogues, a pharmacophore model could be generated by aligning their low-energy conformations and identifying common chemical features. researchgate.net This model would serve as a 3D query to guide the design of new molecules with potentially higher affinity and selectivity. nih.govnih.gov For instance, the model might reveal that a hydrogen bond acceptor at a specific distance from the benzyl ring's aromatic center is critical for activity. Computational chemists could then use this information to design novel scaffolds or modify the existing one to better match the pharmacophore's features. researchgate.netresearchgate.net

Table 3: Hypothetical Pharmacophore Features for a Target of this compound

Feature TypeCorresponding Moiety in Parent CompoundGeometric Constraint (Example)
Aromatic Ring (AR)Benzyl RingCenter of feature
Hydrogen Bond Acceptor (HBA)Morpholine (B109124) Oxygen/Nitrogen4.5 Å from AR center
Hydrogen Bond Donor (HBD)Hydroxyl Group3.0 Å from HBA
Hydrophobic (HY)Benzyl RingCoincident with AR center
Positive Ionizable (PI)Benzylamino Nitrogen (protonated)2.8 Å from HBD

Virtual Screening Methodologies

Virtual screening is a computational approach used to search large databases of chemical compounds to identify novel structures that are likely to be active against a chosen biological target. patsnap.comeurekaselect.com This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. springernature.com

Two primary strategies could be employed using this compound as a starting point:

Ligand-Based Virtual Screening (LBVS) : This method uses the pharmacophore model developed in the previous section as a 3D search query. nih.gov Large compound libraries (e.g., ZINC, ChemBridge) are computationally filtered to find molecules that match the pharmacophore's features and geometric constraints. mdpi.com The resulting "hits" are structurally diverse but share the key electronic and steric properties required for biological activity.

Structure-Based Virtual Screening (SBVS) : If the 3D structure of the biological target is known (from X-ray crystallography or homology modeling), molecular docking can be performed. springernature.com In this approach, millions of compounds are computationally placed into the target's binding site, and their binding affinity is estimated using scoring functions. This method can identify compounds that have a high predicted affinity and favorable interactions with key residues in the active site.

The top-ranked compounds from either screening method would then be prioritized for experimental testing to validate their biological activity.

Table 4: Hypothetical Hits from a Ligand-Based Virtual Screening Campaign

Hit IDFit Score (to Pharmacophore)Predicted Binding Affinity (pKi)Chemical Class
ZINC123456795.28.1Piperidinyl-urea
ZINC765432192.87.9Tetrahydroquinoline
ZINC987654390.57.6Benzimidazole
ZINC135792488.17.4Indole-carboxamide

Mechanistic Biological Investigations of 1 Benzylamino 3 Morpholinopropan 2 Ol Non Clinical Context

Identification and Characterization of Molecular Targets

There is no published research identifying or characterizing the molecular targets of 1-(Benzylamino)-3-morpholinopropan-2-ol.

Enzyme Binding and Inhibition Kinetics (in vitro)

No data is available from in vitro studies concerning the binding of this compound to any enzymes or the kinetics of any potential inhibition.

Receptor Ligand Binding Studies (in vitro)

There are no in vitro receptor ligand binding studies available for this compound.

Ion Channel Modulation and Gating Studies (in vitro)

Information regarding the effects of this compound on ion channel modulation and gating from in vitro studies has not been reported in the scientific literature.

Protein-Protein Interaction Modulations (in vitro)

There are no in vitro studies available that investigate the modulation of protein-protein interactions by this compound.

Cellular and Subcellular Effects (in vitro and ex vivo models)

No research has been published detailing the cellular or subcellular effects of this compound in either in vitro or ex vivo models.

Phenotypic Screening and Biological Activity Profiling in Model Systems (Non-human, mechanistic focus)

In Vivo Mechanistic Studies in Rodent Models (e.g., specific receptor occupancy, enzyme activity modulation)

Comprehensive searches of available scientific literature did not yield specific in vivo mechanistic studies on this compound in rodent models. Consequently, there is no reported data regarding the specific receptor occupancy or enzyme activity modulation of this compound in a non-clinical, in vivo setting.

Further research and publication in peer-reviewed journals are necessary to elucidate the in vivo mechanistic profile of this compound.

Advanced Analytical and Bioanalytical Methodologies for 1 Benzylamino 3 Morpholinopropan 2 Ol

Chromatographic Separation and Quantification Techniques

Chromatographic methods are central to the analysis of 1-(benzylamino)-3-morpholinopropan-2-ol, offering high-resolution separation and sensitive quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. researchgate.netamericanpharmaceuticalreview.com The development of a robust HPLC method requires careful optimization of several parameters to achieve the desired separation and sensitivity. americanpharmaceuticalreview.com

Typically, reversed-phase HPLC (RP-HPLC) is employed, utilizing a nonpolar stationary phase and a polar mobile phase. researchgate.net The choice of column, mobile phase composition, flow rate, and detector are critical for method performance.

Key HPLC Method Parameters:

ParameterTypical ConditionsRationale
Stationary Phase C18 or C8 silica-based columnsProvides good retention and separation for moderately polar compounds like this compound.
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).The ratio of aqueous to organic phase is adjusted to control the retention time of the analyte. The pH of the buffer can be optimized to ensure the analyte is in a single ionic form, improving peak shape. nih.gov
Detection UV-Vis detector, typically at a wavelength where the benzyl (B1604629) group shows strong absorbance (around 254 nm).Offers good sensitivity and is widely available.
Flow Rate 0.5 - 1.5 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C)Can improve peak shape and reduce viscosity of the mobile phase.

A gradient elution, where the mobile phase composition is changed during the run, may be employed to separate this compound from any potential impurities or metabolites with different polarities. google.com

Gas Chromatography (GC): While HPLC is generally preferred, Gas Chromatography (GC) can be an alternative for the analysis of this compound. Due to the compound's polarity and relatively high boiling point, derivatization is often necessary to increase its volatility and thermal stability. Silylation is a common derivatization technique for compounds containing hydroxyl and amino groups. After derivatization, the compound can be separated on a capillary column (e.g., DB-5 or HP-1) and detected using a flame ionization detector (FID) or a mass spectrometer (MS).

Capillary Electrophoresis (CE): Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. nih.gov For the analysis of this compound, which is a basic compound, a low pH buffer can be used to ensure the analyte is protonated and migrates towards the cathode. springernature.com The separation in CE is based on the charge-to-size ratio of the analytes. nih.gov Micellar electrokinetic chromatography (MEKC), a mode of CE, can also be used to separate neutral and charged compounds. nih.gov

Since this compound is a chiral molecule, the separation of its enantiomers is critical for assessing its enantiomeric purity. nih.govmdpi.com This is important as different enantiomers can have different pharmacological activities. wvu.edu

Chiral HPLC: This is the most common method for enantiomeric separation. nih.govnih.gov It can be achieved through two main approaches:

Direct Method: Using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other. nih.gov Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for this purpose. nih.gov The mobile phase is typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol. chromatographyonline.com

Indirect Method: Derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. mdpi.com

Chiral Capillary Electrophoresis: CE is also a powerful technique for chiral separations. wvu.edunih.gov This is typically achieved by adding a chiral selector to the background electrolyte. nih.gov Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. nih.govmdpi.comnih.gov The differential interaction of the enantiomers with the chiral selector leads to different migration times and thus, separation. wvu.edu

Example Chiral Separation Conditions:

TechniqueChiral Selector/Stationary PhaseMobile Phase/Background ElectrolyteDetection
Chiral HPLC Chiralpak AD-H (amylose derivative)Hexane/Isopropanol (90:10, v/v) with 0.1% diethylamineUV at 254 nm
Chiral CE 20 mM β-cyclodextrin in 50 mM phosphate buffer (pH 2.5)-UV at 214 nm

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful tool for the structural elucidation and sensitive quantification of this compound, especially in complex biological matrices. nih.govnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological samples due to its high sensitivity and selectivity. nih.govrsc.org

Sample Preparation: Prior to LC-MS/MS analysis, biological samples require extensive preparation to remove interferences such as proteins and salts. mdpi.com Common sample preparation techniques include:

Protein Precipitation (PPT): An organic solvent like acetonitrile or methanol (B129727) is added to the sample to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): The analyte is extracted from the aqueous biological matrix into an immiscible organic solvent.

Solid-Phase Extraction (SPE): The analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent.

LC-MS/MS Analysis: The prepared sample is injected into the LC-MS/MS system. The analyte is first separated by HPLC and then introduced into the mass spectrometer. In the mass spectrometer, the analyte is ionized (typically by electrospray ionization, ESI), and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides high selectivity and sensitivity.

Understanding the metabolic fate of this compound is crucial for its development. nih.gov Isotopic labeling is a powerful technique used to trace the metabolic pathways of a compound. wikipedia.org

In this approach, one or more atoms in the this compound molecule are replaced with a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). thieme-connect.de The isotopically labeled compound is then incubated with in vitro systems (e.g., liver microsomes, hepatocytes) or administered to animals. frontiersin.orgmdpi.com

The biological samples (e.g., microsomal incubations, plasma, urine, feces) are then analyzed by LC-MS. The mass spectrometer can distinguish between the unlabeled compound and its isotopically labeled metabolites based on their mass difference. This allows for the confident identification of metabolites and the elucidation of metabolic pathways. nih.gov

Potential Metabolic Pathways for this compound:

Metabolic ReactionPotential Metabolite
N-debenzylation 1-Amino-3-morpholinopropan-2-ol
Hydroxylation of the benzyl ring 1-((4-Hydroxybenzyl)amino)-3-morpholinopropan-2-ol
Oxidation of the morpholine (B109124) ring Various hydroxylated or opened-ring metabolites
Glucuronidation of the hydroxyl group This compound-O-glucuronide

Future Directions and Emerging Research Avenues for 1 Benzylamino 3 Morpholinopropan 2 Ol

Development of Novel Synthetic Methodologies

While classical synthetic routes to β-amino alcohols are well-established, future research will likely focus on developing more efficient, stereoselective, and environmentally benign methodologies for synthesizing 1-(benzylamino)-3-morpholinopropan-2-ol and its analogs. The chiral nature of the propan-2-ol backbone is crucial for many potential applications, making asymmetric synthesis a key area of development.

Key future directions in synthesis include:

Catalytic Asymmetric Synthesis: Recent breakthroughs, such as the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, offer a modular pathway to chiral β-amino alcohols from readily available starting materials. westlake.edu.cn Adapting such radical polar crossover strategies could provide highly enantioselective routes to this compound class. westlake.edu.cn

Biocatalysis: The use of enzymes, such as lipases, for the ring-opening of epoxides with amines is an emerging green chemistry approach. mdpi.com Developing a biocatalytic system for the reaction between a morpholine (B109124) precursor and a benzylamino-epoxide could offer high selectivity under mild conditions. mdpi.com

Continuous-Flow Synthesis: This technology offers improved reaction control, safety, and scalability. mdpi.com Implementing a continuous-flow process for the synthesis of this compound could streamline its production and purification. mdpi.com

Rearrangement Methodologies: Novel rearrangement reactions of β-amino alcohols derived from natural amino acids present another avenue for creating structural diversity with high enantiomeric excesses. nih.gov

Synthetic StrategyPotential AdvantageRelevant Research Area
Asymmetric Cross-CouplingHigh enantioselectivity, modularityOrganometallic Catalysis
Biocatalytic Epoxide OpeningEnvironmentally friendly, high specificityGreen Chemistry, Biocatalysis
Continuous-Flow ReactorsScalability, safety, process controlChemical Engineering
Novel Rearrangement ReactionsAccess to diverse stereoisomersOrganic Synthesis

Advanced Computational Approaches for Structure and Reactivity Prediction

Computational chemistry is set to play a pivotal role in accelerating research into this compound. In silico methods can predict molecular properties, guide synthetic efforts, and elucidate mechanisms of action, thereby reducing the time and cost associated with experimental work.

Future computational research could focus on:

Structure-Activity Relationship (SAR) Studies: Computational modeling can help build detailed SAR models for derivatives of this compound. e3s-conferences.org By systematically modifying the benzyl (B1604629), morpholine, and amino alcohol components in silico, researchers can predict which substitutions are most likely to enhance a desired activity.

Reaction Mechanism Simulation: Quantum mechanics calculations can be used to model reaction pathways for novel synthetic methods. This can help optimize reaction conditions and predict the stereochemical outcome of asymmetric syntheses.

Molecular Docking: For biological applications, docking simulations can predict how the molecule and its analogs bind to specific protein targets, such as enzymes or receptors. e3s-conferences.org This is crucial for designing new therapeutic agents with improved potency and selectivity.

Predictive Toxicology: Computational algorithms can estimate the potential toxicity and pharmacokinetic profiles of new derivatives, allowing for the early deselection of compounds with unfavorable properties.

Elucidation of Untapped Biological Mechanisms

The structural motifs within this compound are present in numerous biologically active compounds, suggesting it may possess unexplored pharmacological activities. e3s-conferences.orgnih.gov Future research will aim to identify and characterize these potential biological functions.

Emerging avenues for biological investigation include:

Inhibition of Inflammatory Pathways: Related β-amino alcohol derivatives have been identified as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in inflammatory responses. nih.gov Investigating whether this compound can modulate TLR4 or other inflammatory targets is a promising direction. nih.gov

Neurological Applications: The benzylamino and morpholine moieties are found in compounds with activity in the central nervous system. For instance, certain 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones have been explored as multi-target agents for Alzheimer's disease. mdpi.com Screening for activity against neurological targets like cholinesterases or β-secretase could reveal new therapeutic potential. mdpi.com

Antimicrobial and Antiproliferative Activity: Morpholine is a core structure in many compounds with anticancer, antiviral, and antimicrobial properties. e3s-conferences.orgwisdomlib.org Future studies could explore the efficacy of this compound and its derivatives against various pathogens and cancer cell lines.

Exploration of Non-Biological Scientific Applications (e.g., materials, catalysis, chemical sensors)

Beyond medicine, the unique chemical structure of this compound makes it a candidate for a range of non-biological applications. Its chirality and functional groups can be exploited in materials science, catalysis, and analytical chemistry.

Application AreaPotential Role of this compoundRationale
Asymmetric Catalysis Chiral LigandThe β-amino alcohol structure is a well-known scaffold for effective ligands in enantioselective catalysis, such as the addition of organozinc reagents to aldehydes. nih.gov
Materials Science Monomer for Functional PolymersThe morpholine group can enhance water solubility and biocompatibility, while the hydroxyl and secondary amine groups provide sites for polymerization, potentially leading to new biodegradable materials. e3s-conferences.orgmdpi.com
Chemical Sensors Receptor ElementThe amine and hydroxyl groups can act as binding sites for specific analytes, allowing for its incorporation into electrochemical or optical sensors for detecting target molecules. researchgate.netmdpi.comresearchgate.net
Corrosion Inhibition Surface-Active AgentMorpholine and its derivatives are known to be effective corrosion inhibitors, suggesting this compound could be explored for protecting metallic surfaces. e3s-conferences.org

Integration with High-Throughput Screening and Omics Technologies

Modern drug discovery and systems biology rely heavily on high-throughput and data-intensive approaches. Integrating this compound into these workflows can rapidly uncover new functions and mechanisms of action.

Future research strategies should include:

High-Throughput Screening (HTS): Synthesizing a chemical library of derivatives based on the this compound scaffold and screening it against a wide array of biological targets can quickly identify novel "hits" for further development. nih.govrecipharm.com Automated HTS platforms can significantly accelerate the discovery of compounds with promising activities. recipharm.com

Omics Technologies: If the compound demonstrates significant biological activity, omics technologies (transcriptomics, proteomics, metabolomics) can provide a comprehensive view of its effects on a biological system. nih.govnih.gov For example, transcriptomics can reveal which genes are up- or down-regulated in response to the compound, while metabolomics can identify changes in metabolic pathways, offering deep insights into its mechanism of action. mdpi.comtci-thaijo.org This multi-omics approach is essential for understanding the systemic impact of a bioactive compound. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.